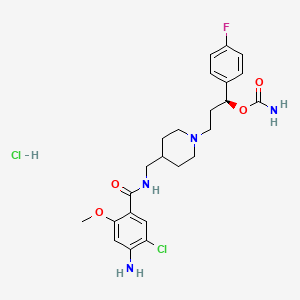

Relenopride Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClFN4O4.ClH/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16;/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJJYQFHCCNBNI-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221416-42-7 | |

| Record name | Relenopride hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221416427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RELENOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CC34KNCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Relenopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride Hydrochloride is a potent and selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the management of gastrointestinal disorders. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the key intermediates, reaction steps, and relevant experimental protocols. The synthesis involves a convergent strategy, assembling three key fragments: a substituted benzoic acid, a functionalized piperidine (B6355638) core, and a chiral amino alcohol derivative. Furthermore, this document elucidates the signaling pathway of the 5-HT4 receptor, the pharmacological target of Relenopride. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals three key building blocks:

-

Fragment A: 4-amino-5-chloro-2-methoxybenzoic acid

-

Fragment B: tert-butyl (piperidin-4-ylmethyl)carbamate

-

Fragment C: (S)-3-amino-3-(4-fluorophenyl)propan-1-ol

The synthesis strategy involves the initial preparation of these fragments, followed by their sequential coupling to construct the final molecule.

Synthesis Pathway

The overall synthetic route for this compound can be divided into three main stages:

-

Synthesis of Key Intermediates: Preparation of Fragment A, Fragment B, and obtaining Fragment C.

-

Assembly of the Molecular Backbone: Coupling of Fragment A and a derivative of Fragment B, followed by the introduction of Fragment C.

-

Final Step and Salt Formation: Carbamate formation and conversion to the hydrochloride salt.

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Fragment A)

This intermediate is synthesized from p-aminosalicylic acid in a three-step process involving methylation, chlorination, and saponification.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Methylation | Dimethyl sulfate, Potassium carbonate, Acetone, Reflux | ~90 |

| 2 | Chlorination | N-Chlorosuccinimide (NCS), DMF, 70°C | ~88 |

| 3 | Saponification | Sodium hydroxide (B78521), Methanol/Water, Reflux | ~91 |

Experimental Protocol for Step 2: Chlorination

To a solution of methyl 4-amino-2-methoxybenzoate (1.0 eq) in dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.05 eq) is added. The mixture is stirred at 70°C for 3 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford methyl 4-amino-5-chloro-2-methoxybenzoate.

2.1.2. Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B)

The synthesis of this piperidine derivative starts from piperidine-4-carboxylic acid.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide, Dichloromethane (B109758)/Water | >95 |

| 2 | Amidation | 1. Thionyl chloride; 2. Aqueous Ammonia (B1221849) | ~85 |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0°C to RT | ~80 |

Experimental Protocol for Step 1: Boc Protection

To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of dichloromethane and water, sodium hydroxide is added to adjust the pH to ~10. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the mixture is stirred vigorously at room temperature overnight. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

2.1.3. (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (Fragment C)

This chiral amino alcohol is a key component for introducing the desired stereochemistry and the fluorophenyl group. It is commercially available or can be synthesized via asymmetric reduction of the corresponding ketone.

Assembly of the Molecular Backbone

2.2.1. Amide Coupling

4-Amino-5-chloro-2-methoxybenzoic acid (Fragment A) is coupled with tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B) using standard peptide coupling reagents.

| Reagents and Conditions | Yield (%) |

| EDC, HOBt, DIPEA, DMF, RT, 12h | ~75 |

Experimental Protocol:

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) is added at 0°C. The mixture is stirred for 30 minutes, followed by the addition of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude product, which is purified by column chromatography.

2.2.2. Boc Deprotection

The Boc protecting group is removed under acidic conditions.

| Reagents and Conditions | Yield (%) |

| Trifluoroacetic acid (TFA), Dichloromethane, 0°C to RT, 2h | >95 |

2.2.3. Reductive Amination

The deprotected piperidine derivative is coupled with a ketone precursor to Fragment C via reductive amination. The ketone, (S)-3-(4-fluorophenyl)-3-oxopropan-1-ol, can be prepared by oxidation of Fragment C.

| Reagents and Conditions | Yield (%) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane, Acetic acid, RT, 12h | ~60 |

Final Step and Salt Formation

2.3.1. Carbamate Formation

The primary alcohol of the coupled product is converted to a carbamate.

| Reagents and Conditions | Yield (%) |

| 1. Triphosgene (B27547), Triethylamine (B128534), THF, 0°C; 2. Gaseous Ammonia | ~70 |

Experimental Protocol:

To a solution of the alcohol intermediate (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0°C, a solution of triphosgene (0.4 eq) in THF is added dropwise. The mixture is stirred at 0°C for 1 hour. Anhydrous ammonia gas is then bubbled through the solution for 30 minutes. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield Relenopride.

2.3.2. Hydrochloride Salt Formation

Relenopride free base is converted to its hydrochloride salt for improved stability and solubility.

| Reagents and Conditions | Yield (%) |

| HCl in Diethyl ether, 0°C | >95 |

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Relenopride exerts its prokinetic effects by acting as a selective agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the gastrointestinal tract.

Upon binding of Relenopride, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to a cellular response, such as increased acetylcholine (B1216132) release from enteric neurons, resulting in enhanced gastrointestinal motility.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a convergent approach, combining three key fragments. The synthesis requires careful control of reaction conditions and purification of intermediates to obtain the final product with high purity. The pharmacological activity of Relenopride is mediated through the agonism of the 5-HT4 receptor, leading to a cascade of intracellular events that promote gastrointestinal motility. This guide provides a foundational understanding for researchers and professionals involved in the development of similar prokinetic agents.

Disclaimer: This document is intended for informational and educational purposes only. The described synthetic procedures should only be carried out by qualified professionals in a well-equipped laboratory, with all necessary safety precautions in place.

In-depth Technical Guide: The Total Synthesis of YKP10811

An Examination of Publicly Available Synthetic Methodologies and Key Transformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKP10811, a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, has demonstrated significant prokinetic effects, making it a promising therapeutic agent for gastrointestinal motility disorders such as functional constipation and gastroparesis.[1][2][3] Its chemical structure, formally named carbamic acid 3-(4-((4-amino-5-chloro-2-methoxybenzoylamino)methyl)piperidin-1-yl)-1-(4-fluorophenyl)propyl ester, presents a unique synthetic challenge. This document provides a comprehensive overview of the publicly available information regarding the total synthesis of YKP10811, with a focus on potential key synthetic steps and transformations. As of this writing, detailed experimental protocols and quantitative data from a definitive total synthesis are not widely published in peer-reviewed literature. Therefore, this guide will focus on a plausible retrosynthetic analysis based on its known chemical structure and general organic synthesis principles.

Introduction to YKP10811

YKP10811 is a novel benzamide (B126) derivative that acts as a partial agonist at the 5-HT4 receptor.[2] Clinical studies have shown that YKP10811 accelerates gastrointestinal and colonic transit, improving bowel function in patients with functional constipation.[3][4] Its mechanism of action involves stimulating 5-HT4 receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and subsequently promotes gut motility.[1][5] The compound is under development by SK Life Science, Inc.[6]

Retrosynthetic Analysis of YKP10811

A retrosynthetic analysis of YKP10811 suggests a convergent synthetic strategy, breaking the molecule down into three key building blocks:

-

Aryl Amine Moiety: 4-amino-5-chloro-2-methoxybenzoic acid

-

Piperidine (B6355638) Core: A suitably functionalized 4-(aminomethyl)piperidine (B1205859) derivative

-

Carbamate (B1207046) Side Chain: A 3-amino-1-(4-fluorophenyl)propan-1-ol (B1287087) derivative

The logical flow of this retrosynthetic approach is visualized in the diagram below.

Caption: Retrosynthetic analysis of YKP10811.

Proposed Key Synthetic Steps and Methodologies

Based on the retrosynthetic analysis, the following key steps are proposed for the total synthesis of YKP10811.

Synthesis of the Aryl Amine Moiety

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid would likely start from a commercially available substituted benzene (B151609) derivative. A plausible route is outlined below.

Caption: Proposed synthesis of the aryl amine moiety.

Experimental Protocol (Hypothetical):

-

Nitration: 2-Methoxybenzoic acid would be treated with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, likely at the 4-position due to the directing effects of the methoxy (B1213986) and carboxylic acid groups.

-

Chlorination: The resulting 4-nitro-2-methoxybenzoic acid would then be subjected to electrophilic aromatic chlorination using a chlorinating agent such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃) to install the chlorine atom at the 5-position.

-

Reduction: The nitro group would be reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., Fe/HCl), to yield the final 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of the Piperidine Core and Side Chain Assembly

The core of the molecule involves the coupling of the piperidine moiety with the carbamate side chain. This could be achieved through reductive amination or direct alkylation.

Caption: Proposed assembly of the piperidine core and side chain.

Experimental Protocol (Hypothetical):

-

Side Chain Preparation: 3-Chloro-1-(4-fluorophenyl)propan-1-one could be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

-

N-Alkylation: The resulting 3-chloro-1-(4-fluorophenyl)propan-1-ol could then be used to alkylate the primary amine of N-Boc-4-(aminomethyl)piperidine.

-

Carbamate Formation: The secondary amine formed would then react with a phosgene equivalent to form a carbamoyl (B1232498) chloride, which upon reaction with an alcohol would form the carbamate. Alternatively, the alcohol on the side chain could be activated first, followed by reaction with the secondary amine.

-

Boc Deprotection: The Boc protecting group on the piperidine nitrogen would be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the secondary amine ready for the final coupling step.

Final Assembly: Amide Bond Formation

The final step in the proposed synthesis is the coupling of the aryl amine moiety with the functionalized piperidine core via an amide bond formation.

Experimental Protocol (Hypothetical):

Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would be employed to facilitate the formation of the amide bond between the carboxylic acid of the aryl amine moiety and the primary amine of the piperidine core.

Quantitative Data

As no specific literature on the total synthesis of YKP10811 is publicly available, a table of quantitative data such as reaction yields, and spectroscopic data cannot be provided at this time.

Conclusion

While a detailed, experimentally validated total synthesis of YKP10811 is not yet in the public domain, a plausible and efficient synthetic route can be postulated based on modern organic synthesis principles. The proposed retrosynthetic analysis and key transformations provide a logical framework for the construction of this potent 5-HT4 receptor agonist. Further research and publication from the developing pharmaceutical company will be necessary to elucidate the precise synthetic methodology employed for the large-scale production of YKP10811.

References

- 1. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of a new 5-HT4 receptor partial agonist, YKP10811, on visceral hypersensitivity in rats triggered by stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openpr.com [openpr.com]

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Relenopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the analytical methodologies and data interpretation central to the chemical structure elucidation of Relenopride Hydrochloride, a selective 5-HT₄ receptor agonist. The following sections provide a comprehensive overview of the spectroscopic techniques and experimental protocols that would be employed to confirm the molecular structure of this compound.

Chemical Identity of Relenopride

Relenopride is a pharmaceutical agent identified by the following key descriptors:

-

IUPAC Name: [(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate[1]

-

CAS Registry Number: 1221416-43-8 (for Relenopride)[1]

The hydrochloride salt form is denoted by the addition of ".HCl".

The Strategic Approach to Structure Elucidation

The definitive confirmation of this compound's structure is achieved through a synergistic application of modern spectroscopic techniques. This process involves the individual analysis of the molecule's constituent parts and the subsequent assembly of these fragments to construct the complete molecular picture. The primary analytical tools for this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

References

A Technical Guide to the Crystal Structure Analysis of Relenopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Relenopride (B10773196) hydrochloride, a potent 5-HT₄ receptor agonist, is a molecule of significant interest in drug development for gastrointestinal disorders.[1][2] Understanding its three-dimensional structure is paramount for structure-activity relationship studies, polymorph screening, and optimizing its pharmaceutical properties. This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of a small organic molecule like relenopride hydrochloride. While specific crystallographic data for this compound is not publicly available, this document presents a detailed, illustrative workflow, including hypothetical data, to guide researchers in similar analytical endeavors.

Introduction to Small Molecule Crystallography

Small molecule X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[3][4] This technique is indispensable in pharmaceutical sciences for:

-

Unambiguous Structure Elucidation: Confirming the molecular structure, including stereochemistry.[3]

-

Solid-State Characterization: Identifying and characterizing different polymorphic forms, solvates, and hydrates, which can significantly impact a drug's stability, solubility, and bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Providing insights into how a molecule's conformation and intermolecular interactions influence its biological activity.

-

Informing Formulation Development: Guiding the selection of appropriate solid forms for drug product development.

Hypothetical Crystallographic Data for this compound

The following tables present hypothetical crystallographic data for a putative monoclinic polymorph of this compound for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

| Empirical Formula | C₂₄H₃₁Cl₂FN₄O₄ |

| Formula Weight | 529.43 |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 16.789(7) Å |

| α | 90° |

| β | 98.54(3)° |

| γ | 90° |

| Volume | 2598.1(18) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.354 Mg/m³ |

| Absorption Coefficient | 0.285 mm⁻¹ |

| F(000) | 1112 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Index Ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -21 ≤ l ≤ 21 |

| Reflections Collected | 24589 |

| Independent Reflections | 5897 [R(int) = 0.045] |

| Completeness to Theta | 99.8% |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 5897 / 0 / 334 |

| Goodness-of-Fit on F² | 1.054 |

| Final R Indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R Indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest Diff. Peak and Hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

(Note: A full list of atomic coordinates is extensive. This is a truncated, illustrative example.)

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | 0.2543(1) | 0.8453(1) | 0.1876(1) | 0.054(1) |

| F1 | -0.4521(2) | 0.6211(2) | 0.4532(2) | 0.061(1) |

| O1 | 0.1023(3) | 0.5879(2) | 0.3145(2) | 0.048(1) |

| O2 | -0.0876(3) | 0.6754(2) | 0.2891(2) | 0.052(1) |

| N1 | 0.3456(3) | 0.7123(3) | 0.0987(3) | 0.041(1) |

| C1 | 0.1987(4) | 0.6543(4) | 0.1234(4) | 0.035(1) |

| ... | ... | ... | ... | ... |

Experimental Protocols

A successful crystal structure determination relies on a series of well-executed experimental steps.

High-quality single crystals are the prerequisite for single-crystal X-ray diffraction.[5][6] For a small molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the this compound solution is placed on a siliconized glass slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The following protocol outlines the steps for data collection on a modern diffractometer.[7][8]

-

Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.5 mm in size and free of visible defects, is selected under a microscope.[7][9] It is then mounted on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.[7]

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and collimated to strike the crystal.[10] As the crystal is rotated, a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[7]

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group.[8] The intensities of the thousands of measured reflections are integrated, corrected for various factors (e.g., Lorentz and polarization effects), and scaled.

PXRD is a complementary technique used to analyze the bulk crystalline material.[11][12]

-

Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.[11]

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[11][12]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. It can be used for phase identification, polymorph screening, and determination of lattice parameters.[13]

Structure Solution and Refinement

The final three-dimensional structure is determined through a computational process.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[14] For small molecules, direct methods or charge-flipping algorithms are typically used to calculate initial phases from the measured intensities, leading to an initial electron density map.[14]

-

Model Building: From the initial electron density map, atoms are identified and a preliminary molecular model is built.

-

Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors, typically monitored by the R-factor.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. Single-Crystal XRD and Structure Determination [atomfair.com]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Powder diffraction - Wikipedia [en.wikipedia.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of YKP10811: A 5-HT4 Receptor Agonist for Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP10811 is a novel, selective serotonin (B10506) 5-HT4 receptor partial agonist that has been investigated for its prokinetic properties in the management of gastrointestinal motility disorders.[1] This technical guide provides a comprehensive overview of the pharmacological profile and characterization of YKP10811, summarizing key findings from preclinical and clinical studies. The information is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, efficacy, and safety profile.

Mechanism of Action

YKP10811 exerts its pharmacological effects by selectively binding to and activating the 5-HT4 receptor.[2] This receptor is a Gs-protein coupled receptor predominantly found in the gastrointestinal tract. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately enhancing neuronal excitability and acetylcholine (B1216132) release. This increase in acetylcholine stimulates smooth muscle contraction and promotes gastrointestinal motility. The prokinetic effects of YKP10811 have been demonstrated to be mediated through this 5-HT4 receptor pathway, as its actions are blocked by 5-HT4 receptor antagonists like GR113808.[1][3]

Signaling Pathway of YKP10811

Pharmacological Characterization: Preclinical Data

While specific quantitative in vitro binding affinities (Ki) and functional potencies (EC50) for YKP10811 are not extensively detailed in the public literature, preclinical studies in animal models have established its prokinetic efficacy and mechanism of action.

In Vivo Efficacy in Canine Models

Studies in dogs have demonstrated that YKP10811 significantly enhances gastric motility.[3] The prokinetic effects were observed in a dose-dependent manner and the compound was found to be substantially more potent than the comparator drug, tegaserod.[3]

| Parameter | YKP10811 Dose | Observation | Comparator |

| Liquid Gastric Emptying | 0.3, 1, and 3 mg/kg | Dose-dependent acceleration | N/A |

| 30 mg/kg | Accelerated emptying from 15 to 90 min | N/A | |

| Glucagon-Induced Delayed Solid Gastric Emptying | 0.1 mg/kg | Significant acceleration | Tegaserod (0.3 mg/kg) showed no significant effect |

| Antral Contractions | 0.3 mg/kg | Enhanced contractions | N/A |

| Gastric Accommodation | Low-dose | No alteration | N/A |

Table 1: Summary of YKP10811 Efficacy in Canine Gastric Motility Models.[3]

Experimental Protocol: Canine Gastric Motility Study

Visceral Hypersensitivity in Rat Models

YKP10811 has also been evaluated for its effects on visceral hypersensitivity, a key feature of Irritable Bowel Syndrome (IBS). In rat models of stress- and inflammation-induced colonic hypersensitivity, YKP10811 demonstrated antinociceptive activity.[1]

| Model | YKP10811 Dose | Effect on Colorectal Hypersensitivity | Key Finding |

| TNBS-Induced Inflammation | 30 mg/kg | Suppressed hypersensitivity | Effect blocked by GR113808 |

| Acute Partial Restraint Stress (PRS) | 30 mg/kg | Attenuated hypersensitivity | |

| Chronic Water Avoidance Stress (WAS) | 30 mg/kg | No significant effect | |

| Repeated Administration (7 days) in TNBS model | 30 mg/kg | Maintained reduction in hypersensitivity | Unlike tegaserod, which showed tachyphylaxis |

Table 2: Effects of YKP10811 on Visceral Hypersensitivity in Rats.[1]

Experimental Protocol: Rat Visceral Hypersensitivity Study

The experimental protocol involved inducing visceral hypersensitivity in rats through either chemical means (trinitrobenzene sulfonic acid - TNBS) or stress (acute partial restraint or chronic water avoidance).[1] The primary endpoint was the measurement of the electromyographic (EMG) response of the abdominal muscles to colorectal distension (CRD) at varying pressures (15-60 mmHg), which serves as a measure of visceral pain.[1] YKP10811 was administered to assess its ability to mitigate this pain response.

Clinical Pharmacology

Efficacy in Functional Constipation

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the effects of YKP10811 on gastrointestinal transit and bowel function in patients with functional constipation.[2][4] The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.[2]

| Daily Dose | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |

| 10 mg | Significant acceleration of colonic transit at 24 hours | Significant acceleration in colon filling at 6 hours, t1/2 of ascending colon emptying, and colonic transit at 48 hours. Increased stool consistency. |

| 20 mg | Significant acceleration of colonic transit at 24 hours | Significant acceleration in colon filling at 6 hours, t1/2 of ascending colon emptying, and colonic transit at 48 hours. Increased stool consistency. |

| 30 mg | Numerical improvement in colonic transit | Less effective than 10 mg and 20 mg doses in accelerating colonic transit. |

Table 3: Summary of YKP10811 Efficacy in Patients with Functional Constipation.[2]

Clinical Trial Protocol: Functional Constipation Study (NCT01523184)

Patients meeting the Rome III criteria for functional constipation were randomized to receive daily doses of YKP10811 (10 mg, 20 mg, or 30 mg) or a placebo for 8 days.[2][5] The primary efficacy endpoints were colonic transit at 24 hours and the half-time of gastric emptying, measured by scintigraphy.[2] Secondary endpoints included various measures of colonic and small bowel transit, as well as patient-reported bowel function recorded in daily diaries.[5]

Safety and Tolerability

Across both preclinical and clinical studies, YKP10811 has demonstrated a favorable safety profile. In canine studies, no adverse events or cardiac dysrhythmias were observed even at doses 300 times the lowest effective dose.[3] In the Phase 2 clinical trial in patients with functional constipation, no serious adverse events were reported.[2]

Conclusion

YKP10811 is a selective 5-HT4 receptor partial agonist with demonstrated prokinetic and antinociceptive effects in both preclinical and clinical settings. It effectively accelerates gastric and colonic transit and shows potential for alleviating visceral hypersensitivity. The compound has been well-tolerated in the studies conducted to date. These findings suggest that YKP10811 may represent a promising therapeutic option for the treatment of gastrointestinal motility disorders such as functional constipation and gastroparesis. Further clinical development will be necessary to fully elucidate its therapeutic potential and long-term safety.

References

- 1. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In-Silico Modeling of Relenopride-5-HT4 Receptor Interaction

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of the molecular interactions between Relenopride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, and its target receptor. The 5-HT4 receptor, a G protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in gastrointestinal and neurological disorders. Understanding the precise binding mechanism of agonists like Relenopride is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This document outlines a detailed methodology employing molecular docking and molecular dynamics (MD) simulations to elucidate the binding pose, stability, and key intermolecular interactions of the Relenopride-5-HT4 receptor complex. The protocols are based on the available high-resolution crystal structure of the human 5-HT4 receptor (PDB ID: 7XT8) and established computational chemistry techniques.[1][2][3] The guide includes hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and molecular interactions to serve as a practical template for researchers in the field.

Introduction

The 5-hydroxytryptamine 4 (5-HT4) receptor is a member of the serotonin (B10506) receptor family, which are G protein-coupled receptors that stimulate cyclic AMP (cAMP) production in response to serotonin.[4][5] These receptors are expressed in the central and peripheral nervous systems and play a modulatory role in the release of various neurotransmitters.[4] Activation of 5-HT4 receptors in the gastrointestinal tract enhances motility, making them a key target for prokinetic drugs.[6]

Relenopride (YKP10811) is a selective 5-HT4 receptor partial agonist that has been investigated in Phase II clinical trials for functional constipation and irritable bowel syndrome.[7] As a therapeutic agent, the precise mechanism of its interaction with the 5-HT4 receptor at an atomic level is of significant interest for structure-based drug design.

In-silico modeling provides a powerful and cost-effective approach to study these interactions.[8] Techniques such as molecular docking can predict the preferred binding orientation of a ligand within a receptor's binding site, while molecular dynamics (MD) simulations can assess the stability of the resulting complex over time.[9] The recent availability of a high-resolution cryo-EM structure of the human 5-HT4 receptor in an active state complexed with its Gs protein (PDB ID: 7XT8) provides an excellent foundation for high-accuracy computational studies.[1][2]

This whitepaper presents a detailed technical methodology for modeling and analyzing the interaction between Relenopride and the human 5-HT4 receptor.

Methodology

This section details the proposed computational workflow, from system preparation to data analysis. The protocols are designed to be reproducible and are based on widely used software in the field of computational drug design, such as GROMACS for MD simulations and AutoDock for molecular docking.[9][10]

Receptor Structure Preparation

-

Structure Retrieval: Obtain the cryo-EM structure of the human 5-HT4 receptor-Gs complex from the Protein Data Bank (PDB ID: 7XT8).[1][3]

-

Subunit Isolation: For ligand docking, isolate the receptor chain (Chain R) from the complex, removing the G-protein subunits, nanobody, and any co-crystallized ligands or non-essential molecules.

-

Protein Refinement: Use a molecular modeling suite (e.g., UCSF Chimera, PyMOL) to:

-

Add hydrogen atoms, assuming a physiological pH of 7.4.

-

Repair any missing side chains or loops, if necessary, using tools like SCWRL or a loop modeling server.

-

Assign appropriate protonation states to titratable residues (His, Asp, Glu).

-

-

Energy Minimization: Perform a brief energy minimization of the receptor structure using a suitable force field (e.g., CHARMM36m, AMBER) to relieve any steric clashes introduced during the refinement process.[9]

Ligand Preparation

-

Structure Retrieval: Obtain the 2D structure of Relenopride from a chemical database such as PubChem (CID 45275554).[7]

-

3D Conversion and Optimization:

-

Convert the 2D structure to a 3D conformation using a program like Open Babel.

-

Perform a geometry optimization and energy minimization of the ligand using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

-

Generate multiple low-energy conformers if the docking software does not handle ligand flexibility internally.

-

-

Charge Calculation: Assign partial atomic charges to the ligand atoms. This is a critical step for accurate electrostatic interaction calculations. The AM1-BCC or RESP charging methods are commonly used.

Molecular Docking

-

Binding Site Definition: Define the docking grid box based on the location of the orthosteric binding pocket. Site-directed mutagenesis studies have identified key residues such as D3.32, S5.43, and Y7.43 as critical for ligand binding in the 5-HT4 receptor, which can be used to guide the placement of the grid box.[11]

-

Docking Execution:

-

Use a molecular docking program like AutoDock Vina to dock the prepared Relenopride ligand into the receptor's binding site.[8]

-

The docking algorithm will explore various conformations and orientations (poses) of the ligand within the binding pocket.[10]

-

Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.

-

-

Pose Selection and Analysis:

-

Rank the resulting poses based on their predicted binding affinity (scoring function).

-

Visually inspect the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions with the key residues identified from mutagenesis data.[11] Specifically, look for potential ionic interactions with Asp D3.32 and hydrogen bonds with Ser S5.43 and Tyr Y7.43.[11]

-

Molecular Dynamics (MD) Simulations

-

System Setup (using GROMACS):

-

Complex Formation: Combine the coordinates of the receptor and the selected docked pose of Relenopride into a single complex file.[12]

-

Force Field Application: Apply a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate the system topology.[9]

-

Solvation: Place the complex in a periodic box of appropriate size (e.g., cubic, dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration of 0.15 M.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system using the steepest descent algorithm to remove bad contacts.

-

Equilibration: Conduct a two-phase equilibration. First, a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 5-10 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Apply position restraints to the protein and ligand heavy atoms during equilibration, gradually releasing them.

-

Production Run: Perform the production MD simulation for at least 100-200 ns without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA Calculation: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method to estimate the binding free energy (ΔG_bind) of the Relenopride-receptor complex.[13][14][15]

-

Protocol:

-

Extract snapshots from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

-

The binding free energy is calculated using the thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand).[16]

-

Decompose the final binding free energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

-

Results and Data Analysis

This section presents hypothetical results that could be expected from the described methodologies.

Docking Results

Molecular docking simulations would predict the binding affinity and the specific interactions governing the recognition of Relenopride by the 5-HT4 receptor. The results can be summarized in a table for clarity.

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -9.8 | D100 (3.32), W171 (4.50), S197 (5.43), F268 (6.51), Y302 (7.43) |

| Hydrogen Bonds | 2 | S197 (5.43), Y302 (7.43) |

| Ionic Interaction | 1 | D100 (3.32) |

| Hydrophobic Interactions | 3 | W171 (4.50), F268 (6.51), Y302 (7.43) |

Table 1: Hypothetical Docking Results for Relenopride with the 5-HT4 Receptor. Residue numbering corresponds to the Ballesteros-Weinstein scheme for GPCRs. The predicted interactions align with experimental data suggesting the importance of D3.32, S5.43, and Y7.43.[11]

Molecular Dynamics Simulation Analysis

MD simulations provide insights into the dynamic stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): A stable RMSD for the protein backbone and the ligand over the simulation time indicates that the complex has reached equilibrium and the ligand remains stably bound in the pocket.

-

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight flexible regions of the receptor and show reduced fluctuation in the binding pocket upon ligand binding.

-

Binding Free Energy: MM/PBSA calculations provide a more rigorous estimate of binding affinity than docking scores.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 ± 3.5 |

| Electrostatic Energy | -28.9 ± 4.1 |

| Polar Solvation Energy | +51.2 ± 5.2 |

| Non-polar Solvation Energy | -4.8 ± 0.5 |

| Total Binding Free Energy (ΔG_bind) | -28.2 ± 6.3 |

Table 2: Hypothetical Binding Free Energy Calculation for the Relenopride-5-HT4 Complex using MM/PBSA. The negative ΔG_bind indicates a favorable binding process, dominated by van der Waals and electrostatic interactions.

Visualization of Key Interactions and Pathways

Visual models are essential for interpreting complex biological data. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4][17][18]

Figure 1: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.

In-Silico Modeling Workflow

The computational investigation follows a structured, multi-step workflow from initial setup to final analysis.

Figure 2: Workflow for the in-silico analysis of ligand-receptor interaction.

Relenopride-5-HT4 Receptor Interaction Model

Based on the hypothetical docking results, a diagram can be constructed to visualize the key molecular interactions within the 5-HT4 receptor binding pocket.

References

- 1. rcsb.org [rcsb.org]

- 2. 7xt8 - Serotonin 4 (5-HT4) receptor-Gs-Nb35 complex - Summary - Protein Data Bank Japan [pdbj.org]

- 3. rcsb.org [rcsb.org]

- 4. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 5. HTR4 5-hydroxytryptamine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Relenopride | C24H30ClFN4O4 | CID 45275554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. youtube.com [youtube.com]

- 11. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 15. peng-lab.org [peng-lab.org]

- 16. Introduction - gmx_MMPBSA Documentation [valdes-tresanco-ms.github.io]

- 17. Modifying ligand-induced and constitutive signaling of the human 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physicochemical Properties of Relenopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of Relenopride (B10773196) Hydrochloride (CAS No. 1221416-42-7), a selective 5-HT4 receptor agonist.[1][2] The information herein is compiled to support research, development, and formulation activities.

Chemical Identity and Physical Properties

Relenopride Hydrochloride, also known as YKP-10811 HCl, is an enterokinetic agent that has been investigated for its potential in treating gastrointestinal disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation.[3][4] It is a white to off-white solid.[1][5]

Structural and Molecular Data

The fundamental structural and molecular characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1S)-3-{4-[(4-amino-5-chloro-2-methoxybenzamido)methyl]piperidin-1-yl}-1-(4- fluorophenyl)propyl carbamate (B1207046) hydrochloride | [4] |

| Molecular Formula | C₂₄H₃₁Cl₂FN₄O₄ | [1][6] |

| Molecular Weight | 529.43 g/mol | [1][6] |

| Exact Mass | 528.1706 Da | [6] |

| Appearance | White to off-white solid | [1][5] |

| CAS Number | 1221416-42-7 | [1][6] |

| SMILES | O=C(NCC1CCN(CC--INVALID-LINK--C2=CC=C(F)C=C2)CC1)C3=CC(Cl)=C(N)C=C3OC.[H]Cl | [1] |

Physicochemical Parameters

This section details key physicochemical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The data presented are a combination of experimentally derived values and computational predictions.

Solubility

This compound exhibits significant solubility in both aqueous and organic solvent systems, which is a critical factor for its formulation and bioavailability.

| Solvent System | Solubility | Observations | Source(s) |

| Water (H₂O) | 50 mg/mL (94.44 mM) | Requires sonication to aid dissolution. | [1][5] |

| Dimethyl Sulfoxide (DMSO) | 110 mg/mL (207.77 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. | [1][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. | [1] |

Partition and Distribution Coefficients

The lipophilicity of a compound, often expressed as logP, is a key determinant of its ability to cross biological membranes.

| Parameter | Value | Method/Source | Source(s) |

| logP | 2.56 | Chemaxon (Predicted) | [7] |

| XLogP3 | 3.2 | (Predicted) | [8] |

| logS (Aqueous Solubility) | -4.8 | ALOGPS (Predicted) | [7] |

Ionization Constant (pKa)

The pKa values indicate the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.

| Parameter | Value | Method/Source | Source(s) |

| Strongest Basic (pKa) | 8.72 | Chemaxon (Predicted) | [7] |

| Strongest Acidic (pKa) | 14.42 | Chemaxon (Predicted) | [7] |

Other Molecular Properties

These properties, often used in assessing "drug-likeness" (e.g., Lipinski's Rule of Five), are provided below.

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 3 | [7][8] |

| Hydrogen Bond Acceptor Count | 5-7 | [7][8][9] |

| Rotatable Bond Count | 10-11 | [7][8][9] |

| Topological Polar Surface Area | 120 Ų | [7][8] |

| Physiological Charge | 1 | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, based on the available data and standard pharmaceutical practices, the following methodologies are described.

Solubility Determination

The reported solubility data indicates that sonication is often required, suggesting a standard protocol for equilibrium solubility determination was likely followed.[1][5]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

General Protocol (Shake-Flask Method):

-

Preparation: An excess amount of this compound solid is added to a vial containing a known volume of the solvent system (e.g., Water, DMSO, or co-solvent mixtures).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Aiding Dissolution: As noted in the literature for this compound, if precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution before the equilibration period.[1]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mM.

Caption: General workflow for solubility determination.

pKa and logP Determination

While the available pKa and logP values are computationally predicted, experimental determination would typically involve the following standard methods.[7]

-

pKa Determination (Potentiometric Titration): This is a common and accurate method. A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the curve.

-

logP Determination (Shake-Flask Method): This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

-

This compound is dissolved in one of the phases (e.g., water).

-

An equal volume of the second immiscible phase (e.g., n-octanol) is added.

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Mechanism of Action & Signaling Pathway

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT4 receptor, with a binding affinity (Ki) of 4.96 nM.[1][2] Its affinity for other serotonin receptor subtypes is significantly lower; for instance, it has a 120-fold lower affinity for the 5-HT2A receptor (Ki = 600 nM) and a 6-fold lower affinity for the 5-HT2B receptor (Ki = 31 nM).[1] Interestingly, it also exhibits antagonist activity at the 5-HT2B receptor with an IC50 of 2.1 μM.[1][5]

The primary therapeutic effect of Relenopride, the enhancement of gastrointestinal (GI) motility, is mediated through the activation of 5-HT4 receptors located on neurons in the enteric nervous system.[1][10] This activation initiates a downstream signaling cascade.

Signaling Pathway:

-

Receptor Binding: this compound binds to and activates the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR).

-

G-Protein Activation: The activated receptor promotes the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and increased smooth muscle contraction, thereby accelerating GI transit.[10]

Caption: 5-HT4 receptor activation pathway by Relenopride HCl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|1221416-42-7|COA [dcchemicals.com]

- 3. Relenopride by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]

- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Relenopride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. relenopride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro 5-HT4 Receptor Agonism Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common in vitro assays used to characterize the agonism of compounds at the 5-hydroxytryptamine 4 (5-HT4) receptor. Detailed protocols for the key experimental methodologies are provided, along with a summary of quantitative data for several known 5-HT4 receptor agonists.

Introduction to 5-HT4 Receptor Agonism

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Activation of the 5-HT4 receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2] The prokinetic effects of 5-HT4 receptor agonists in the gut are a key therapeutic target for motility disorders.[3][4]

In addition to the canonical Gs-cAMP pathway, 5-HT4 receptor activation can also trigger other signaling events, such as the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) pathway, which may be independent of G-protein signaling.[5] Therefore, a comprehensive in vitro characterization of 5-HT4 receptor agonists involves multiple assays to assess these different signaling arms.

Key In Vitro Assays for 5-HT4 Receptor Agonism

The primary methods for quantifying 5-HT4 receptor agonism in vitro can be categorized into three main types:

-

cAMP Accumulation Assays: These are the most direct and widely used functional assays for 5-HT4 receptor agonists. They measure the increase in intracellular cAMP levels following receptor activation.

-

β-Arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin proteins to the activated 5-HT4 receptor, a key event in receptor desensitization and an alternative signaling pathway.

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to the signaling pathways activated by the 5-HT4 receptor, most commonly the cAMP response element (CRE).

Quantitative Data for 5-HT4 Receptor Agonists

The following tables summarize the in vitro potency and efficacy of several well-characterized 5-HT4 receptor agonists in various assays.

Table 1: Agonist Potency (EC50/pEC50) in cAMP Accumulation Assays

| Compound | Cell Line | Assay Format | EC50 (nM) | pEC50 | Reference(s) |

| 5-HT | CHO-K1 | cAMP Assay | 3.6 | - | [2] |

| Tegaserod | HEK-293 | cAMP Accumulation | - | 8.6 ± 0.2 | [5] |

| Prucalopride | CHO-K1 (h5-HT4b) | Luciferase-based | 41.0 | - | [6] |

| 5HT4-LA1 | CHO-K1 | cAMP Assay | 1.1 | - | [2] |

| 5HT4-LA2 | CHO-K1 | cAMP Assay | 18.8 | - | [2] |

| RS67333 | CHO-K1 (h5-HT4b) | Luciferase-based | 11.0 | - | [6] |

| Cisapride | CHO-K1 (h5-HT4b) | Luciferase-based | 69.9 | - | [6] |

| Mosapride | CHO-K1 (h5-HT4b) | Luciferase-based | 256.4 | - | [6] |

| Zacopride | CHO-K1 (h5-HT4b) | Luciferase-based | 616.0 | - | [6] |

| Metoclopramide | CHO-K1 (h5-HT4b) | Luciferase-based | 7400 | - | [6] |

| Velusetrag | HEK293f-5-HT4(d) | cAMP Accumulation | Potent Full Agonist | - | [7] |

| TD-8954 | HEK293f-5-HT4(d) | cAMP Accumulation | Potent Full Agonist | - | [7] |

| PRX-03140 | HEK293f-5-HT4(d) | cAMP Accumulation | Partial Agonist | - | [7] |

Table 2: Binding Affinity (Ki/pKi) of 5-HT4 Receptor Agonists

| Compound | Receptor Subtype | Cell Line | Ki (nM) | pKi | Reference(s) |

| Tegaserod | h5-HT4(c) | HEK-293 | - | 8.4 ± 0.1 | [5] |

| Prucalopride | h5-HT4a | - | - | 8.6 | [8] |

| Prucalopride | h5-HT4b | - | - | 8.1 | [8] |

| YH12852 | h5-HT4(a) | CHO-K1 | High Affinity | - | [9] |

Table 3: Agonist Activity in Reporter Gene and Other Functional Assays

| Compound | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (vs. 5-HT) | Reference(s) |

| Tegaserod | Luciferase-based | Yeast (h5-HT4b) | 0.3 | - | [6] |

| YH12852 | β-lactamase Reporter | CHO-K1 (h5-HT4a) | Potent Agonist | - | [9] |

| Tegaserod | cAMP Accumulation | HEK-293 (h5-HT4c) | - | 99% | [5] |

| PRX-03140 | sAPPα Secretion | HEK293f-5-HT4(d) | - | 18% | [7] |

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

The primary signaling cascade initiated by 5-HT4 receptor activation is the Gs-protein-mediated stimulation of adenylyl cyclase and subsequent cAMP production. However, alternative pathways involving β-arrestin recruitment also play a role.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 3. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. expressionsystems.com [expressionsystems.com]

- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Relenopride Hydrochloride Cell-Based Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride Hydrochloride (also known as YKP-10811) is a potent and selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade plays a crucial role in regulating gastrointestinal motility.[2][3] Relenopride has been investigated for its prokinetic properties in conditions such as functional constipation.[4]

While primarily a 5-HT4 agonist, Relenopride also exhibits some affinity for other serotonin (B10506) receptors, such as 5-HT2A and 5-HT2B.[1] Additionally, due to the frequent cross-reactivity of gut motility agents with dopaminergic pathways, and for comprehensive profiling, it is often prudent to assess activity at dopamine (B1211576) receptors, such as the D2 receptor. The D2 receptor is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound at the 5-HT4 and D2 receptors.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and representative compounds for the 5-HT4 and D2 receptors.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Target Receptor | Parameter | Value (nM) | Assay Type |

| 5-HT4 | Ki | 4.96 | Radioligand Binding |

| 5-HT2A | Ki | 600 | Radioligand Binding |

| 5-HT2B | Ki | 31 | Radioligand Binding |

| 5-HT2B | IC50 | 2100 | Functional Antagonism |

Data sourced from publicly available information.[1]

Table 2: Representative In Vitro Data for 5-HT4 Receptor Agonists

| Compound | Parameter | Value (nM) | Cell Line | Assay Type |

| Cisapride | EC50 | 102.33 | Rat Esophageal Thoracic Muscularis Mucosae | Relaxation Response |

| Cisapride | IC50 | 483 | COS-7 (human receptor) | 5-HT4 Agonist Assay |

This table provides representative data for a known 5-HT4 agonist to serve as a reference.[6][7]

Table 3: Representative In Vitro Data for D2 Receptor Antagonists

| Compound | Parameter | Value (nM) | Cell Line | Assay Type |

| Haloperidol | Ki | 1.45 | CHO (human D2L receptor) | Radioligand Binding |

| Haloperidol | IC50 | 0.16 - 0.7 | Not Specified | Functional Antagonism |

| Risperidone (B510) | Ki | 3.13 | Not Specified | Radioligand Binding |

| Risperidone | IC50 | 0.5 | Human Blood Platelets | Serotonin-Induced Phosphatidic Acid Formation |

This table provides representative data for known D2 antagonists to serve as a reference.[8][9][10]

Signaling Pathways and Experimental Workflows

Caption: 5-HT4 Receptor Agonist (Gs) Signaling Pathway.

Caption: D2 Receptor Antagonist (Gi) Signaling Pathway.

Caption: General Workflow for Cell-Based cAMP Assays.

Experimental Protocols

Protocol 1: 5-HT4 Receptor Agonist cAMP Assay

This protocol is designed to measure the agonist activity of this compound at the 5-HT4 receptor by quantifying the increase in intracellular cAMP.

Materials:

-

HEK293 or CHO-K1 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin/Streptomycin[11]

-

Human 5-HT4 receptor expression plasmid (if not using a stable cell line)

-

Transfection reagent

-

96-well white, opaque microplates

-

This compound

-

Serotonin (5-HT) as a reference agonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, luminescence-based)

-

Cell lysis buffer (provided with the cAMP kit)

Procedure:

-

Cell Culture and Transfection (if necessary):

-

Culture HEK293 or CHO-K1 cells in a T75 flask until they reach 80-90% confluency.[12]

-

If using a transient expression system, transfect the cells with the human 5-HT4 receptor plasmid according to the manufacturer's protocol for the transfection reagent.

-

24 hours post-transfection, detach the cells using a non-enzymatic cell dissociation solution.

-

-

Cell Seeding:

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well white, opaque microplate at a density of 5,000-10,000 cells per well.[12]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a dose-response curve. A typical concentration range would be from 1 pM to 10 µM.

-

-

Assay Performance:

-

Aspirate the culture medium from the wells.

-

Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.[2]

-

Add the different concentrations of this compound or Serotonin to the respective wells. Include a vehicle control.

-

Incubate the plate for 30 minutes at 37°C.[13]

-

-

cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Follow the manufacturer's instructions for the cAMP detection reagent addition and incubation. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF assays.[14]

-

Read the plate on a microplate reader compatible with the chosen detection method (e.g., HTRF reader).

-

-

Data Analysis:

-

Calculate the response for each concentration (e.g., HTRF ratio).

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound and Serotonin.

-

Protocol 2: D2 Receptor Antagonist cAMP Assay

This protocol is designed to measure the antagonist activity of this compound at the D2 receptor by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.[15]

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin/Streptomycin.[11]

-

96-well white, opaque microplates.

-

This compound.

-

A known D2 receptor agonist (e.g., Dopamine or Quinpirole).[15]

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, luminescence-based).

-

Cell lysis buffer (provided with the cAMP kit).

Procedure:

-

Cell Seeding:

-

Culture and seed the CHO-K1-D2 cells in a 96-well plate as described in Protocol 1, step 2.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and a reference antagonist (e.g., Haloperidol) in assay buffer.

-

Prepare a solution of the D2 agonist at a concentration that gives approximately 80% of its maximal effect (EC80). This concentration needs to be predetermined in an agonist-mode experiment.

-

Prepare a solution of Forskolin at a concentration that effectively stimulates cAMP production (e.g., 1-10 µM).

-

-

Assay Performance:

-

Aspirate the culture medium from the wells.

-

Add the different concentrations of this compound or the reference antagonist to the respective wells. Include a vehicle control.

-

Pre-incubate the plate for 15-30 minutes at 37°C.[5]

-

Add the D2 agonist (at its EC80 concentration) and Forskolin to all wells except for the basal control wells (which receive only Forskolin).

-

Incubate the plate for 30 minutes at 37°C.[5]

-

-

cAMP Detection:

-

Lyse the cells and perform the cAMP detection as described in Protocol 1, step 5.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.

-

References

- 1. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cisapride - Labchem Catalog [dev.labchem.com.my]

- 7. Cisapride and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promegaconnections.com [promegaconnections.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

Application Notes and Protocols: Investigating Relenopride using Human iPSC-Derived Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cells (iPSCs) offer a powerful platform for disease modeling and drug discovery, providing a renewable source of patient-specific neurons. This document outlines the application of human iPSC-derived neurons in the preclinical evaluation of Relenopride, a selective serotonin (B10506) 4 (5-HT4) receptor agonist. Relenopride is under investigation for neurological disorders, and iPSC-derived neuronal models can provide critical insights into its mechanisms of action and therapeutic potential.[1]

Relenopride hydrochloride is a specific and selective 5-HT4 receptor agonist with a high affinity (Ki=4.96 nM).[2] It exhibits significantly lower affinity for 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors.[2] The activation of 5-HT4 receptors is known to play a role in synaptic plasticity, learning, and memory, making it a promising target for neurological therapies.[3][4][5] This document provides detailed protocols for utilizing iPSC-derived cortical and enteric neurons to study the effects of Relenopride on neuronal function, including signaling pathways, electrophysiology, neurite outgrowth, and synaptogenesis.

Key Applications

-

Mechanism of Action Studies: Elucidate the downstream signaling cascades activated by Relenopride in human neurons.

-

Functional Screening: Assess the impact of Relenopride on neuronal activity, including calcium dynamics and electrophysiological properties.

-

Neurodevelopmental and Neuroplasticity Assays: Evaluate the effects of Relenopride on neurite outgrowth and the formation of synaptic connections.

-

Disease Modeling: Investigate the potential of Relenopride to ameliorate pathological phenotypes in iPSC-derived neuronal models of neurological disorders.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when studying the effects of Relenopride on iPSC-derived neurons.

Table 1: Dose-Response of Relenopride on Intracellular Calcium Mobilization in iPSC-Derived Cortical Neurons

| Relenopride Concentration (nM) | Peak Fluorescence Intensity (RFU) | EC50 (nM) |

| 0 (Vehicle) | 150 ± 12 | \multirow{6}{*}{15.8} |

| 1 | 280 ± 25 | |

| 10 | 550 ± 48 | |

| 100 | 890 ± 75 | |

| 1000 | 910 ± 80 | |

| 10000 | 915 ± 82 |

Table 2: Electrophysiological Effects of Relenopride (100 nM) on iPSC-Derived Cortical Neurons

| Parameter | Vehicle Control | Relenopride (100 nM) | % Change |